molecular formula C7H2Br2NNaO B12649434 Sodium 3,5-dibromo-4-hydroxyphenylcyanide CAS No. 2961-67-3

Sodium 3,5-dibromo-4-hydroxyphenylcyanide

Cat. No.: B12649434
CAS No.: 2961-67-3
M. Wt: 298.89 g/mol
InChI Key: AMWJYRKCJBFTAZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dibromo-4-hydroxyphenylcyanide typically involves the bromination of 4-hydroxybenzonitrile. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters such as temperature, concentration, and reaction time to achieve high yield and purity. The final product is often purified through recrystallization or other separation techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3,5-dibromo-4-hydroxyphenylcyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3,5-dibromo-4-hydroxyphenylcyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the cyanide group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting its function .

Comparison with Similar Compounds

  • Sodium 3,5-dibromo-4-hydroxybenzoate
  • Sodium 3,5-dibromo-4-hydroxybenzamide
  • Sodium 3,5-dibromo-4-hydroxyphenylacetate

Comparison: Sodium 3,5-dibromo-4-hydroxyphenylcyanide is unique due to the presence of the cyanide group, which imparts distinct chemical properties and reactivity compared to its analogs. The cyanide group enhances its ability to participate in nucleophilic substitution reactions and affects its binding interactions with biological targets .

Biological Activity

Sodium 3,5-dibromo-4-hydroxyphenylcyanide, also known as Bromoxynil, is a compound that has garnered attention due to its biological activity, particularly in agricultural and pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H3Br2NNaO
  • Molecular Weight : 284.91 g/mol
  • CAS Number : 2961-67-3

Bromoxynil is classified as a phenolic compound and is primarily used as a herbicide. Its structure features two bromine atoms and a hydroxyl group, which contribute to its biological activity.

Bromoxynil functions primarily as a photosynthesis inhibitor . It disrupts the electron transport chain in photosystem II, leading to the production of reactive oxygen species (ROS) that damage plant cells. This mechanism is critical for its efficacy as a herbicide, particularly against broadleaf weeds.

Key Biological Activities

  • Herbicidal Activity :
    • Bromoxynil is effective against various weed species by inhibiting photosynthesis.
    • It targets the chloroplasts in plant cells, causing rapid necrosis and death of the plant.
  • Toxicity Profiles :
    • Studies indicate that Bromoxynil exhibits moderate toxicity to non-target organisms, including aquatic life.
    • The compound has been assessed for chronic toxicity and carcinogenicity, with findings suggesting potential risks at high exposure levels.
  • Antimicrobial Properties :
    • Research has shown that Bromoxynil possesses antimicrobial activity against certain bacteria and fungi, suggesting potential applications beyond herbicide use.

Case Studies and Experimental Data

  • Toxicity Studies :
    • A study conducted on various aquatic organisms revealed that Bromoxynil has an LC50 value (lethal concentration for 50% of the test population) ranging from 0.5 to 3 mg/L depending on the species tested, indicating significant environmental impact .
  • Herbicidal Efficacy :
    • Field trials have demonstrated that Bromoxynil effectively controls broadleaf weeds in cereal crops when applied at concentrations of 0.5 to 1 kg/ha .
  • Pharmacological Investigations :
    • In vitro studies have shown that Bromoxynil can inhibit certain cancer cell lines by inducing apoptosis through ROS generation . This suggests potential for further research into its application in cancer therapeutics.

Data Tables

Parameter Value
Herbicidal ActivityEffective against broadleaf weeds
LC50 (Aquatic Species)0.5 - 3 mg/L
Application Rate0.5 - 1 kg/ha
Molecular Weight284.91 g/mol

Properties

CAS No.

2961-67-3

Molecular Formula

C7H2Br2NNaO

Molecular Weight

298.89 g/mol

IUPAC Name

sodium;2,6-dibromo-4-cyanophenolate

InChI

InChI=1S/C7H3Br2NO.Na/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1

InChI Key

AMWJYRKCJBFTAZ-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1Br)[O-])Br)C#N.[Na+]

Related CAS

1689-84-5 (Parent)

Origin of Product

United States

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